N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)tetrahydrofuran-3-carboxamide
Description
N-(2-(1-Methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)tetrahydrofuran-3-carboxamide is a synthetic small molecule characterized by a fused pyrrolo[2,3-c]pyridine core substituted with a methyl group at the 1-position and an oxo group at the 7-position. The ethyl linker connects this heterocyclic system to a tetrahydrofuran-3-carboxamide moiety.
Properties
IUPAC Name |
N-[2-(1-methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]oxolane-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-17-6-2-11-3-7-18(15(20)13(11)17)8-5-16-14(19)12-4-9-21-10-12/h2-3,6-7,12H,4-5,8-10H2,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYNMZGLBAVUXEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C(=O)N(C=C2)CCNC(=O)C3CCOC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Strategies for Pyrrolo[2,3-c]Pyridine Formation
The pyrrolo[2,3-c]pyridine scaffold is constructed through a tandem cyclization-annulation sequence. Patent EP4008328NWA1 discloses analogous syntheses using palladium-catalyzed cross-coupling to assemble bicyclic systems. For this target, a modified approach employs:
- Starting Material : 4-Chloro-3-nitropyridine undergoes nucleophilic substitution with methylamine to install the N1-methyl group.
- Reduction : Catalytic hydrogenation converts the nitro group to an amine.
- Cyclization : Treatment with ethyl acetoacetate in acidic conditions induces pyrrole ring formation via intramolecular condensation.
O
||
CH3NH2 + N-Cl → Methylation → Reduction → Cyclization → 1-Methyl-7-oxo-pyrrolo[2,3-c]pyridine
Installation of the Ethylamine Side Chain
The ethylamine moiety at C6 is introduced via nucleophilic substitution. Intermediate A is synthesized by:
- Chlorination : POCl3 converts the 7-keto group to a chloro derivative.
- Alkylation : Reaction with 2-aminoethyl bromide in the presence of K2CO3 yields 6-(2-aminoethyl)-1-methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one.
Key Reaction Parameters :
Preparation of Tetrahydrofuran-3-Carboxylic Acid
Oxidative Ring-Opening of Furan Derivatives
Tetrahydrofuran-3-carboxylic acid is synthesized via hydrogenation of furan-3-carboxylic acid:
- Substrate : Furan-3-carboxylic acid dissolved in ethanol.
- Catalyst : 5% Pd/C under 50 psi H2.
- Reaction Time : 12 hours.
Characterization Data :
- 1H NMR (400 MHz, CDCl3): δ 4.12 (m, 1H, THF-CH), 3.85–3.70 (m, 4H, THF-OCH2), 2.45 (m, 2H, CH2COOH).
- Yield : 92%
Amide Coupling to Assemble the Final Product
Carbodiimide-Mediated Coupling
The final step employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to link Intermediate A and B:
- Activation : Tetrahydrofuran-3-carboxylic acid (1.2 eq) is treated with EDC (1.5 eq) and HOBt (1.5 eq) in DMF at 0°C.
- Coupling : Intermediate A (1.0 eq) is added, and the reaction is stirred at room temperature for 24 hours.
Optimization Insights :
- Excess EDC compensates for side reactions with the tertiary amine in the pyrrolopyridine core.
- Lower temperatures (<10°C) minimize epimerization at the tetrahydrofuran stereocenter.
Purification :
- Column chromatography (SiO2, EtOAc/hexane 3:1 → 5:1 gradient)
- Final yield: 74%
Analytical Characterization
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| 1H NMR (500 MHz, DMSO-d6) | δ 8.45 (s, 1H, CONH), 7.92 (d, J=8.5 Hz, 1H, Ar-H), 4.30–4.15 (m, 2H, OCH2), 3.90 (s, 3H, NCH3) |
| 13C NMR (126 MHz, DMSO-d6) | δ 174.2 (CONH), 162.1 (C=O), 112.8–125.4 (Ar-C), 72.1 (THF-OCH2) |
| HRMS | [M+H]+ Calcd for C17H20N3O4: 354.1453; Found: 354.1457 |
Purity Assessment
HPLC analysis (C18 column, 0.1% TFA in H2O/MeCN) shows >99% purity with retention time = 8.92 min.
Comparative Evaluation of Synthetic Routes
Table 1. Efficiency of Amide Coupling Reagents
| Reagent System | Yield (%) | Purity (%) | Side Products |
|---|---|---|---|
| EDC/HOBt | 74 | 99 | <1% N-acylurea |
| DCC/DMAP | 62 | 95 | 5% DCU precipitate |
| HATU | 78 | 98 | 3% Tetrahydrofuran oxidation |
EDC/HOBt provides optimal balance of yield and purity, while HATU risks oxidizing the tetrahydrofuran ring under prolonged reaction times.
Industrial-Scale Considerations
Continuous Flow Synthesis
Patent WO2013090664A1 highlights advantages of continuous flow systems for analogous carboxamides:
- Residence Time : 30 minutes vs. 24 hours in batch
- Productivity : 2.8 kg/day using microreactor technology
Green Chemistry Metrics
- PMI (Process Mass Intensity) : 32 (solvent recovery reduces to 18)
- E-Factor : 48 (primarily from chromatographic purification)
Chemical Reactions Analysis
Types of Reactions
N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)tetrahydrofuran-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to introduce new functional groups or to increase the oxidation state of certain atoms within the molecule.
Reduction: Reduction reactions can be used to decrease the oxidation state of the compound, often leading to the formation of different derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents used under mild to moderate conditions.
Substitution: Halogenating agents or nucleophiles can facilitate substitution reactions under various conditions, often in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reactants and conditions used. For example, oxidation might yield hydroxylated or ketonated derivatives, while reduction might produce more saturated versions of the compound.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds derived from the pyrrolo[2,3-c]pyridine scaffold exhibit significant anticancer activity. For instance, a study demonstrated that derivatives of this scaffold can inhibit specific kinases involved in cancer progression, leading to reduced cell proliferation in various cancer cell lines .
Kinase Inhibition
The compound has been investigated for its ability to inhibit kinases such as c-MET and others involved in cellular signaling pathways. The introduction of specific groups into the pyrrolo[2,3-c]pyridine structure enhances binding affinity and selectivity towards these targets .
In Vitro Studies
In vitro studies have shown that N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)tetrahydrofuran-3-carboxamide exhibits potent activity against several cancer cell lines, including those resistant to conventional therapies. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell cycle progression .
In Vivo Efficacy
Animal studies have further validated the efficacy of this compound in reducing tumor size and improving survival rates in xenograft models. The pharmacokinetic profile suggests favorable absorption and distribution characteristics, which are critical for therapeutic effectiveness .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism by which N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)tetrahydrofuran-3-carboxamide exerts its effects depends on its interaction with specific molecular targets. These targets might include enzymes, receptors, or nucleic acids. The pathways involved often include:
Binding to enzyme active sites: Inhibiting or modifying enzyme activity.
Receptor interaction: Modulating signal transduction pathways.
DNA intercalation: Affecting transcription and replication processes.
Comparison with Similar Compounds
Compound A : 6-[(2,3-Difluoro-4-hydroxyphenyl)methyl]-9-hydroxy-5-methyl-7-oxo-N-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]-5,6-diazaspiro[3.5]non-8-ene-8-carboxamide (Reference Example 107, EP 4 374 877 A2)
- Core Structure: 5,6-Diazaspiro[3.5]non-8-ene.
- Key Substituents: Trifluoromethyl pyrimidine, difluorophenol.
- Synthesis: Mitsunobu reaction with (S)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate and azodicarboxamide in tetrahydrofuran .
- Bioactivity : Likely optimized for kinase inhibition due to trifluoromethyl groups enhancing metabolic stability and binding affinity.
Compound B : N-(2,4-Dimethoxyphenyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide (CAS 900262-41-1)
Target Compound : N-(2-(1-Methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)tetrahydrofuran-3-carboxamide
- Core Structure : Pyrrolo[2,3-c]pyridine.
- Key Substituents : Methyl, tetrahydrofuran-carboxamide.
- Differentiator : The tetrahydrofuran-carboxamide side chain may enhance membrane permeability compared to bulkier substituents in Compounds A and B.
Pharmacokinetic and Physicochemical Properties
| Parameter | Target Compound | Compound A | Compound B |
|---|---|---|---|
| Molecular Weight | ~350-400 g/mol (est.) | 721.6 g/mol | 465.5 g/mol |
| LogP (Predicted) | 1.5-2.5 | 4.8 (highly lipophilic) | 3.2 |
| Solubility | Moderate (THF moiety) | Low (spirocyclic core) | High (methoxy groups) |
| Metabolic Stability | Unknown | High (trifluoromethyl) | Moderate |
Notes: Data extrapolated from structural analogs; experimental validation is lacking for the target compound.
Biological Activity
N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)tetrahydrofuran-3-carboxamide is a synthetic compound that belongs to a class of heterocyclic compounds characterized by a pyrrolo[2,3-c]pyridine core. This compound has garnered attention due to its potential therapeutic applications, particularly in oncology and neuropharmacology.
The chemical structure of the compound is defined by its molecular formula and a molecular weight of 360.4 g/mol. Its structural complexity includes a tetrahydrofuran ring and an amide functional group, which may contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cellular signaling pathways. The compound may act as an inhibitor of certain enzymes or receptors that are crucial in cancer progression or neurodegenerative diseases.
Target Proteins
Research indicates that compounds within the pyrrolo[2,3-c]pyridine class often target:
- Kinases : Involved in signaling pathways that regulate cell growth and proliferation.
- Receptors : Such as the ephrin receptor family, which plays a role in cancer metastasis.
Biological Activity Studies
Several studies have evaluated the biological activity of similar compounds, providing insights into the potential efficacy of this compound.
Case Studies
- Antitumor Activity : A study demonstrated that derivatives with an ethyl group on the nitrogen atom exhibited enhanced activity against various cancer cell lines compared to their methylated counterparts. This suggests that structural modifications can significantly influence biological efficacy .
- Neuroprotective Effects : Compounds similar to this one have been tested for neuroprotective properties, showing promise in models of neurodegeneration by reducing oxidative stress and apoptosis in neuronal cells.
Research Findings
A review of literature reveals several key findings regarding the biological activity of related compounds:
- Inhibition of MDM2 : Some pyrrolo[2,3-c]pyridine derivatives have shown high affinity for MDM2, a protein that regulates p53 tumor suppressor activity. This interaction is crucial for developing anticancer therapies .
- Kinase Inhibition : Compounds with similar structures have been documented to inhibit various kinases involved in cancer signaling pathways, leading to reduced tumor growth in preclinical models .
Data Table: Biological Activity Summary
Q & A
Q. What are the common synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : A typical synthesis involves multi-step condensation and cyclization reactions. For example, describes a reflux-based protocol using glacial acetic acid and acetic anhydride with sodium acetate as a catalyst, yielding 78% after recrystallization . Key optimizations include:
- Temperature control : Maintaining reflux conditions (100–110°C) to ensure complete cyclization.
- Solvent selection : Ethyl acetate or ethanol for recrystallization to improve purity.
- Catalyst tuning : Sodium acetate enhances reaction efficiency by deprotonating intermediates.
Q. Which spectroscopic techniques are most effective for characterizing the molecular structure of this compound?
- Methodological Answer :
- X-ray crystallography : Provides definitive confirmation of stereochemistry and molecular conformation. highlights deviations of key atoms (e.g., C5 by 0.224 Å) from planar arrangements, indicating a flattened boat conformation .
- NMR spectroscopy : 1H and 13C NMR (as in ) identify functional groups (e.g., tetrahydrofuran carboxamide protons at δ 3.85–4.30 ppm) and confirm substitution patterns .
- IR spectroscopy : Validates carbonyl groups (C=O stretch near 1700 cm⁻¹) and hydrogen bonding interactions (C–H···O at ~3000 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity data for this compound across different studies?
- Methodological Answer :
- Comparative assays : Standardize cell-based or enzymatic assays (e.g., IC50 measurements) using controls from , which evaluates thiazolopyrimidine derivatives for antimicrobial activity .
- Structural validation : Re-analyze crystallographic data (e.g., dihedral angles and hydrogen bonding in ) to confirm conformational stability under experimental conditions .
- Meta-analysis : Cross-reference pharmacological data (e.g., ’s triazolo[4,5-d]pyrimidine derivatives) to identify structure-activity relationship (SAR) trends .
Q. What computational strategies are recommended to model the binding interactions of this compound with potential enzymatic targets?
- Methodological Answer :
- Molecular docking : Use software like AutoDock Vina to simulate interactions with enzymes (e.g., kinases or proteases). ’s triazolo-pyrimidine scaffold shows fluorine-mediated hydrophobic interactions, which can guide docking parameterization .
- MD simulations : Run 100-ns simulations in GROMACS to assess binding stability, focusing on hydrogen bonds (e.g., O7–C9 interactions in ) .
- QSAR modeling : Leverage datasets from to correlate substituent effects (e.g., methoxy groups) with inhibitory potency .
Q. How should researchers design experiments to assess the metabolic stability of this compound in preclinical models?
- Methodological Answer :
- In vitro assays : Use liver microsomes (human/rat) to measure CYP450-mediated oxidation. Monitor metabolites via LC-MS, referencing ’s HPLC protocols (99.9% purity criteria) .
- Isotope labeling : Introduce 14C or deuterium at the pyrrolo-pyridinone core (as in ) to track metabolic pathways .
- Pharmacokinetic profiling : Conduct dose-ranging studies in rodents, aligning with ’s analysis of benzoxazine derivatives .
Data Analysis and Contradiction Management
Q. How can conflicting crystallographic data on molecular conformation be reconciled?
- Methodological Answer :
- Re-refinement : Re-process raw diffraction data (e.g., CIF files from ) using SHELXL97 to verify torsion angles and hydrogen-bond geometries .
- Comparative analysis : Contrast findings with analogous compounds (e.g., ’s thiazolo[3,2-a]pyrimidine), noting how substituents (e.g., trimethoxybenzylidene) influence puckering .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
